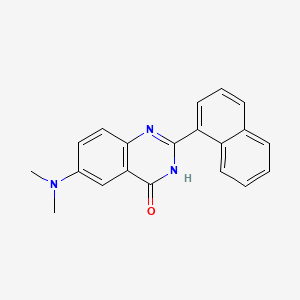
6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPQZ is an antitubulin agent. It acts by inducing cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation.
Applications De Recherche Scientifique
Proton Sponge Analogues and Basicity
6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone and its derivatives have been explored for their unique photophysical properties. Specifically, certain derivatives like 10-dimethylamino benzo[h]quinoline and benzo[h]quinazolines have been studied for their high basicity, similar to proton sponges. These compounds form chelated monocations and show unique behavior in the protonated systems, presenting significant shifts in the NH proton, which is contrary to the "aniline-pyridine" basicity rule. These peculiarities make them interesting for various scientific applications due to their luminescence in the visible region (Pozharskii et al., 2016).
Tandem Synthesis
The compound has also been part of studies focusing on tandem synthesis techniques, where it's used in nucleophilic cascade annulation to produce quinazolines. These processes highlight the compound's potential in facilitating complex organic syntheses (Mikshiev et al., 2016).
Photophysical Behavior and Bioimaging Applications
Investigations into the photophysical behavior of certain derivatives reveal their potential applications in bioimaging. For instance, derivatives of PRODAN have been synthesized and studied for their fluorescence behavior, indicating potential use in bioimaging due to their specific photophysical properties (Everett et al., 2010).
Antituberculosis Activity
In the medical field, derivatives of 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone have shown promise in the development of antituberculosis drugs. One particular derivative has demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov et al., 2019).
Solvatochromic Fluorescence and Two-Photon Bioimaging
The compound and its derivatives like DMAQQ have been designed and synthesized for their efficient solvatochromic fluorescence. They exhibit good fluorescence quantum yield in various organic solvents and remarkable two-photon fluorescence. This makes them suitable for bioimaging applications, providing a platform for high spatial resolution imaging (Liu et al., 2019).
Propriétés
Numéro CAS |
1431362-93-4 |
|---|---|
Nom du produit |
6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone |
Formule moléculaire |
C20H17N3O |
Poids moléculaire |
315.37 |
Nom IUPAC |
6-(N,N-Dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone |
InChI |
InChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24) |
Clé InChI |
SKVCPKXUVLJUEL-UHFFFAOYSA-N |
SMILES |
O=C1N=C(C2=C3C=CC=CC3=CC=C2)NC4=C1C=C(N(C)C)C=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DPQZ; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



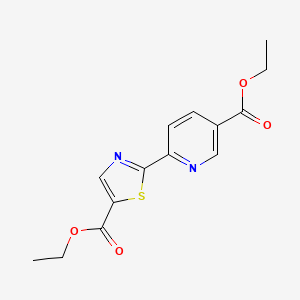
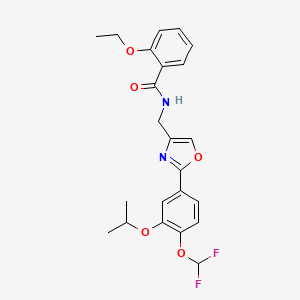
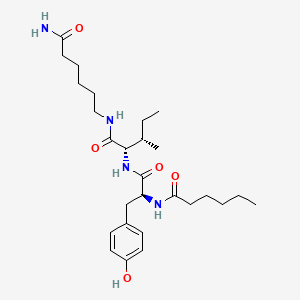
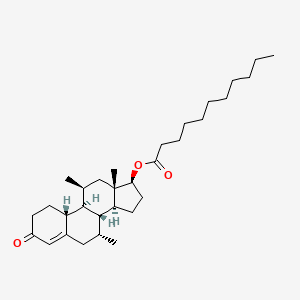
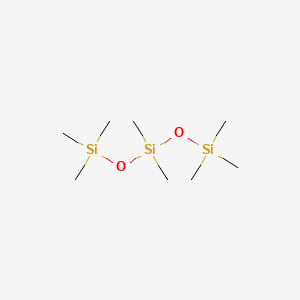

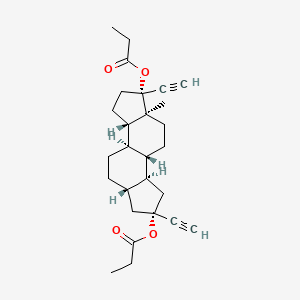
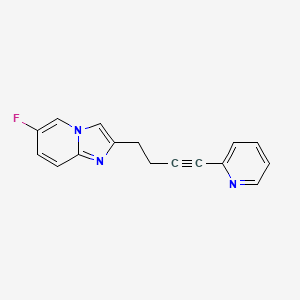
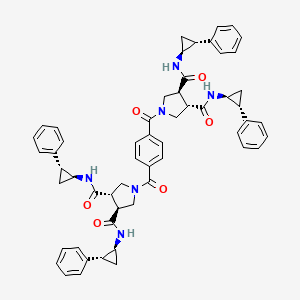
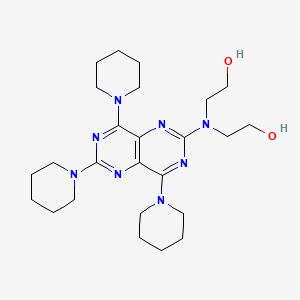
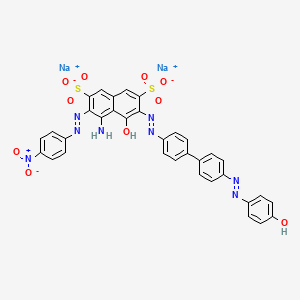
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
